(S)-(tetrahydrofuran-3-yl)methanamine

描述

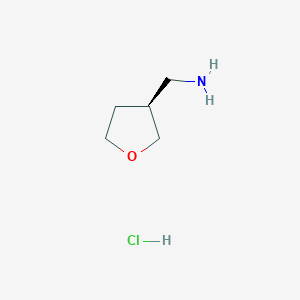

(S)-(Tetrahydrofuran-3-yl)methanamine is a chemical compound with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol . It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The (S)-enantiomer is the one of interest here. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(tetrahydrofuran-3-yl)methanamine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the reduction of the corresponding ketone using a chiral reducing agent. This process often requires specific reaction conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction. These methods are designed to be efficient and cost-effective while maintaining high enantiomeric purity .

化学反应分析

Types of Reactions

(S)-(Tetrahydrofuran-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

科学研究应用

Chemical Properties and Reactions

(S)-(tetrahydrofuran-3-yl)methanamine participates in several important chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Capable of being reduced to yield simpler amines.

- Nucleophilic Substitution : Engages in substitution reactions where the amino group can be replaced by other functional groups.

These properties make it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Organic Synthesis

This compound is widely used as an intermediate in organic synthesis. Its ability to participate in various chemical reactions allows for the creation of complex molecules that are essential in drug development and materials science.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as a building block for biologically active molecules. It is involved in the synthesis of new drugs, including those targeting specific biological pathways or diseases. For instance, it serves as a precursor for compounds that inhibit phosphodiesterase enzymes, which are relevant in treating conditions like erectile dysfunction and pulmonary hypertension .

Polymerization Reactions

In industrial applications, this compound is utilized in polymerization processes. Its properties as a solvent and reactant make it suitable for producing polymers with specific characteristics, enhancing material performance in various applications.

Research indicates that this compound may exhibit biological activities that warrant further exploration. Its interactions at the molecular level could lead to the development of new therapeutic agents .

Case Study 1: Synthesis of PDE9 Inhibitors

A notable application of this compound is its use in synthesizing PDE9 inhibitors. These compounds have therapeutic potential for neurological disorders by modulating cyclic nucleotide levels within cells .

Case Study 2: Development of Agrochemicals

The compound has been employed in the synthesis of agrochemicals, specifically as an intermediate for insecticides like dinotefuran. The synthetic route involves several steps starting from maleic glycol to produce 3-aminomethyl tetrahydrofuran, which is crucial for dinotefuran's efficacy .

Comparison with Related Compounds

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| This compound | Tetrahydrofuran derivative | Drug synthesis, polymerization |

| 3-Aminomethyltetrahydrofuran | Tetrahydrofuran derivative | Insecticide precursor |

| Oxolan-3-ylmethanamine | Similar backbone | Organic synthesis |

The comparison highlights how this compound stands out due to its specific reactivity and versatility in various chemical reactions compared to related compounds.

作用机制

The mechanism by which (S)-(tetrahydrofuran-3-yl)methanamine exerts its effects depends on its specific application. In biochemical contexts, it may act as a ligand, binding to specific enzymes or receptors and modulating their activity. The molecular targets and pathways involved can vary widely, but they often include key enzymes in metabolic pathways or receptors involved in signal transduction .

相似化合物的比较

Similar Compounds

®-(Tetrahydrofuran-3-yl)methanamine: The enantiomer of the (S)-form, with different biological activity and properties.

Tetrahydrofuran-2-yl)methanamine: A structural isomer with the amine group located at a different position on the tetrahydrofuran ring.

(S)-(Tetrahydrofuran-3-yl)ethanamine: A homologous compound with an additional carbon in the side chain.

Uniqueness

(S)-(Tetrahydrofuran-3-yl)methanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and structural isomers. This makes it particularly valuable in applications where chirality is crucial, such as in the development of pharmaceuticals .

生物活性

(S)-(tetrahydrofuran-3-yl)methanamine, a chiral compound with the molecular formula C₅H₁₁NO, has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique biological activities. This article explores its synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.

Overview of this compound

This compound is characterized by its specific chiral configuration, which can significantly influence its biological properties compared to its enantiomers and structural isomers. The molecular weight of this compound is approximately 101.15 g/mol, making it a relatively small molecule suitable for various biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Chiral Catalysis : Utilizing chiral catalysts to ensure the production of the desired enantiomer.

- Reduction Techniques : Commonly achieved through the reduction of corresponding ketones using chiral reducing agents under controlled conditions to prevent side reactions.

Industrial Production

In industrial settings, methods such as catalytic hydrogenation or enzymatic reduction are employed for scalability and efficiency while maintaining high enantiomeric purity .

The biological activity of this compound is primarily attributed to its ability to act as a ligand in biochemical assays and its interaction with various enzymes and receptors. The specific mechanisms include:

- Enzyme Modulation : The compound may bind to key enzymes in metabolic pathways, influencing their activity.

- Signal Transduction : It can interact with receptors involved in cellular signaling, potentially modulating physiological responses .

Pharmacological Potential

Research indicates that this compound may have applications in:

- Anticancer Agents : Its derivatives have shown promise in inhibiting signal transduction pathways associated with tumor growth.

- Neurological Research : The compound's ability to modulate neurotransmitter activity suggests potential applications in treating neurological disorders .

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant anticancer activity by inhibiting tyrosine kinases involved in cancer proliferation .

- Neurotransmitter Interaction : Another study highlighted the compound's ability to enhance the binding affinity to serotonin receptors, indicating potential use in treating depression or anxiety disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (R)-(Tetrahydrofuran-3-yl)methanamine | Enantiomer | Different pharmacological properties |

| Tetrahydrofuran-2-yl)methanamine | Structural Isomer | Varies significantly in activity |

| (S)-(Tetrahydrofuran-3-ylethanamine | Homolog | Similar but with altered effects |

This compound stands out due to its unique chiral configuration, which can lead to distinct biological activities compared to its counterparts .

常见问题

Q. What are the established synthetic routes for enantiomerically pure (S)-(tetrahydrofuran-3-yl)methanamine?

Basic Research Question

The synthesis typically involves stereoselective methods such as:

- Chiral resolution : Separation of racemic mixtures using chiral chromatography or crystallization with enantiopure acids .

- Asymmetric synthesis : Catalytic hydrogenation of imine precursors using chiral catalysts (e.g., Ru-BINAP complexes) .

- Substitution reactions : Nucleophilic displacement of activated tetrahydrofuran derivatives with ammonia or protected amines, followed by deprotection. For example, in a patent example, (tetrahydrofuran-3-yl)methanamine was synthesized via substitution of a chloromethyl intermediate with ammonia under controlled conditions .

Q. How can researchers characterize the enantiomeric purity of this compound?

Basic Research Question

Key methodologies include:

- Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases. Retention times and peak areas quantify enantiomeric excess (ee) .

- NMR with chiral shift reagents : Eu(hfc)₃ or related lanthanide complexes induce distinct chemical shifts for enantiomers .

- Polarimetry : Measure optical rotation and compare to literature values (e.g., [α]D²⁵ = +15.2° for the S-isomer) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Basic Research Question

Safety protocols should address:

- Skin corrosion : Classified as Category 1B; use nitrile gloves and avoid direct contact .

- Respiratory protection : Use NIOSH-approved P95 respirators in high-exposure scenarios (e.g., aerosolization during synthesis) .

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point)?

Advanced Research Question

Discrepancies in literature values (e.g., boiling point reported as 156°C vs. 153–156°C ) may arise from impurities or measurement conditions. To validate:

- Purification : Distill under reduced pressure (e.g., 20 mmHg) and characterize purity via GC-MS .

- Differential Scanning Calorimetry (DSC) : Measure phase transitions to confirm melting/boiling points .

- Cross-reference authoritative databases : Compare with NIST Chemistry WebBook data for consistency .

Q. What role does this compound play in asymmetric catalysis or drug synthesis?

Advanced Research Question

The compound serves as a chiral building block in:

- Pharmaceutical intermediates : Used in the synthesis of kinase inhibitors and antiviral agents. For example, it was employed in a patent to prepare imidazo[4,5-b]pyridine derivatives via nucleophilic substitution .

- Ligand design : Its tetrahydrofuran ring and amine group enable chelation to transition metals (e.g., Pd, Ru) in enantioselective cross-coupling reactions .

Q. How can researchers optimize the scalability of this compound synthesis?

Advanced Research Question

Scalability challenges include controlling stereochemistry and minimizing byproducts. Strategies:

- Continuous flow chemistry : Improve reaction control and reduce racemization during exothermic steps .

- Catalyst recycling : Use immobilized chiral catalysts (e.g., silica-supported BINAP-Ru) to enhance cost-efficiency .

- Process analytical technology (PAT) : Monitor ee and yield in real-time using inline FTIR or Raman spectroscopy .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

Advanced Research Question

- GC-MS with headspace sampling : Detect volatile impurities (e.g., residual solvents like THF) at ppm levels .

- HPLC-ELSD : Quantify non-UV-active byproducts (e.g., dimeric amines) without derivatization .

- ICP-MS : Screen for heavy metal contaminants (e.g., Pd, Ru) from catalytic steps .

Q. How does the stereochemistry of this compound influence its reactivity in ring-opening reactions?

Advanced Research Question

The S-configuration affects nucleophilicity and steric hindrance:

- Ring-opening with electrophiles : The amine group attacks electrophilic carbons (e.g., in epoxides) with stereochemical retention, as shown in spirocyclic phosphazene syntheses .

- Steric effects : The tetrahydrofuran ring’s chair conformation directs regioselectivity in SN2 reactions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Advanced Research Question

- Acidic conditions : Protonation of the amine enhances solubility but may promote ring-opening at elevated temperatures (>60°C) .

- Basic conditions : Risk of racemization due to deprotonation/reprotonation at the chiral center .

- Long-term stability : Store at pH 6–7 in amber vials to prevent UV-induced degradation .

Q. How can computational methods predict the physicochemical properties of this compound derivatives?

Advanced Research Question

- DFT calculations : Optimize geometries and predict NMR/IR spectra using software like Gaussian .

- QSAR models : Correlate logP (0.967 g/cm³ ) with bioavailability for drug design .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide synthetic modifications .

属性

IUPAC Name |

[(3S)-oxolan-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINJIXGRSTYIHP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048962-84-0 | |

| Record name | (3S)-Tetrahydro-3-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048962-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。